molecular formula C14H12N4O B11191482 N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide

N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide

Cat. No.: B11191482
M. Wt: 252.27 g/mol
InChI Key: OCSNKUYEMODTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring attached to a 4-methylbenzamide moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide typically involves the reaction of 1H-1,2,3-benzotriazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzotriazole derivatives with diverse chemical properties.

Scientific Research Applications

N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, proteins, and enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form stable complexes with metal ions makes it effective as a corrosion inhibitor and UV stabilizer.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-octanoyl-1H-1,2,3-benzotriazol-6-yl)octanamide
  • [(1H-1,2,3-benzotriazol-6-yl)carbamoyl]formic acid
  • N’-[(1H-1,2,3-benzotriazol-6-yl)carbonyl]cyclopentanecarbohydrazide

Uniqueness

N-(1H-1,2,3-benzotriazol-6-yl)-4-methylbenzamide stands out due to its specific structural features, such as the presence of a 4-methylbenzamide moiety, which imparts unique chemical and physical properties. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable chemical entity.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-(2H-benzotriazol-5-yl)-4-methylbenzamide

InChI

InChI=1S/C14H12N4O/c1-9-2-4-10(5-3-9)14(19)15-11-6-7-12-13(8-11)17-18-16-12/h2-8H,1H3,(H,15,19)(H,16,17,18)

InChI Key

OCSNKUYEMODTQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=NNN=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.